3-(1H-1,2,4-Triazol-5-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,4-Triazol-5-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-Triazol-5-yl)propanoic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride under microwave irradiation. This reaction proceeds through the formation of N-guanidinosuccinimide, which then reacts with amines to form the desired triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be advantageous due to its ability to accelerate reaction rates and improve yields. Additionally, the choice of solvents and reaction conditions can be optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-Triazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazole derivatives.
Scientific Research Applications
3-(1H-1,2,4-Triazol-5-yl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents.
Agriculture: The compound can be used in the development of agrochemicals, such as fungicides and herbicides.
Materials Science: It is utilized in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-Triazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, leading to antifungal activity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: This compound has similar structural features but includes a hydroxyl group, which can influence its reactivity and applications.
Imidazolepropionic acid: Another related compound, differing by the presence of an imidazole ring instead of a triazole ring.
Uniqueness
3-(1H-1,2,4-Triazol-5-yl)propanoic acid hydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its broad spectrum of biological activities make it a valuable compound in various research fields.
Properties
Molecular Formula |
C5H8ClN3O2 |
---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c9-5(10)2-1-4-6-3-7-8-4;/h3H,1-2H2,(H,9,10)(H,6,7,8);1H |
InChI Key |
QYNTVAHNBQLDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.